

"Bis(2-dimethylaminoethyl) ether" chemical properties and structure

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Compound of Interest

Compound Name: *Bis(2-dimethylaminoethyl) ether*

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Bis(2-dimethylaminoethyl) ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-dimethylaminoethyl) ether, also known as BDMAEE, is a tertiary amine that serves as a potent catalyst, particularly in the production of polyurethane foams. Its unique structure, featuring two dimethylamino groups and a central ether linkage, imparts a specific catalytic activity that has made it a compound of significant industrial interest. This technical guide provides a comprehensive overview of the chemical and physical properties of **Bis(2-dimethylaminoethyl) ether**, its molecular structure, synthesis methodologies, and its applications, with a focus on its catalytic role in polymerization and its function as a ligand in coordination chemistry.

Chemical Structure and Properties

Bis(2-dimethylaminoethyl) ether is a clear to yellowish liquid with a characteristic amine-like odor.^[1] Its structure consists of two dimethylaminoethyl groups linked by an ether oxygen atom. This configuration allows it to act as a bidentate ligand, coordinating through its two nitrogen atoms.^[1]

Chemical and Physical Properties

The key chemical and physical properties of **Bis(2-dimethylaminoethyl) ether** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₂₀ N ₂ O	[2]
Molecular Weight	160.26 g/mol	
CAS Number	3033-62-3	[2]
Appearance	Clear to yellowish liquid	[3]
Odor	Amine-like	[1]
Boiling Point	189 °C at 760 mmHg	
Density	0.841 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.430	
Solubility	Miscible with water and common organic solvents	[1]

Structural Representation

The 2D and 3D structures of **Bis(2-dimethylaminoethyl) ether** are depicted below.

(Image of the 2D and 3D chemical structure of **Bis(2-dimethylaminoethyl) ether** would be placed here)

Synthesis of Bis(2-dimethylaminoethyl) ether

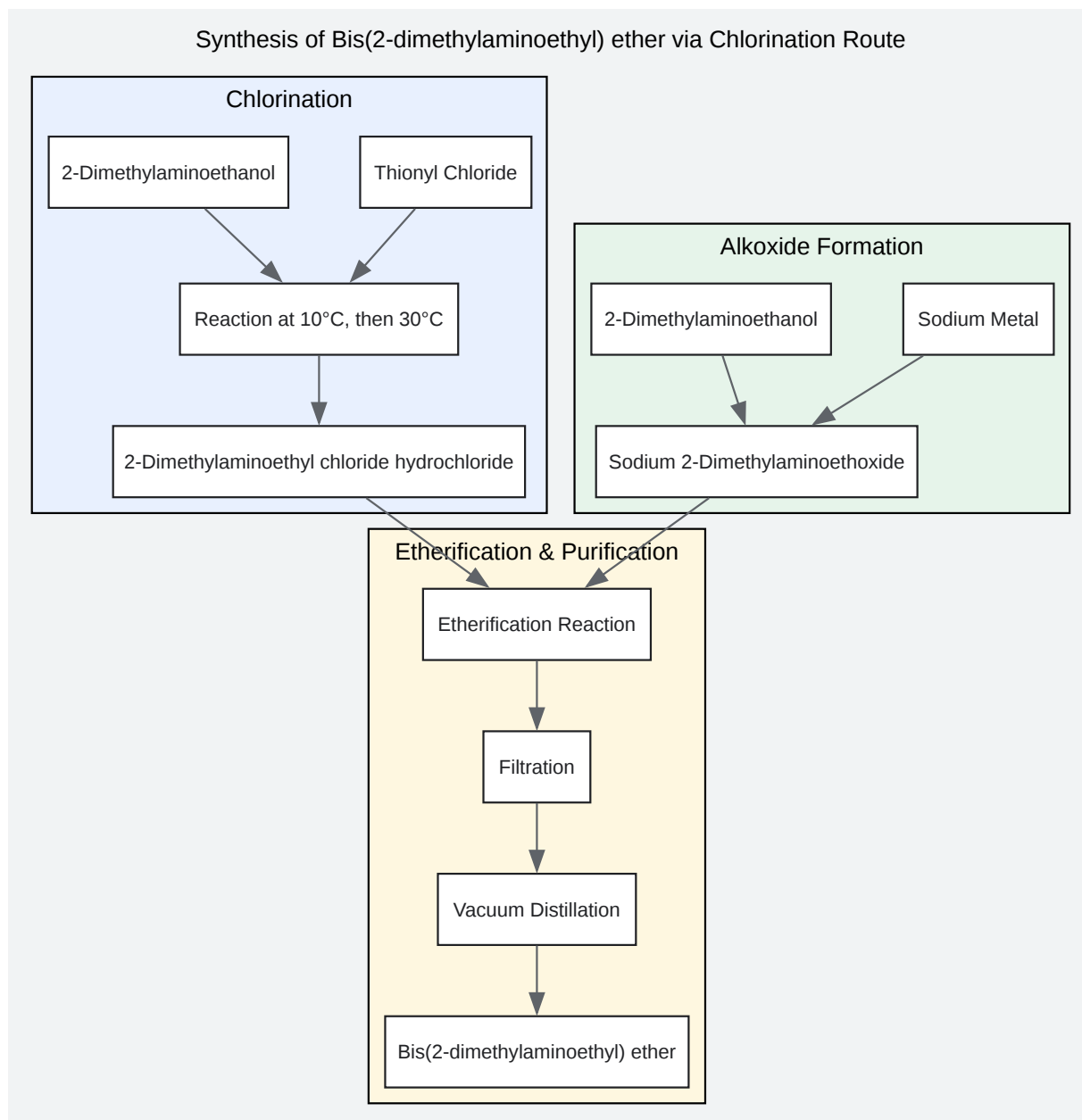
Several synthetic routes for **Bis(2-dimethylaminoethyl) ether** have been developed. The following sections detail two common laboratory-scale methods.

Synthesis from 2-Dimethylaminoethanol and Thionyl Chloride

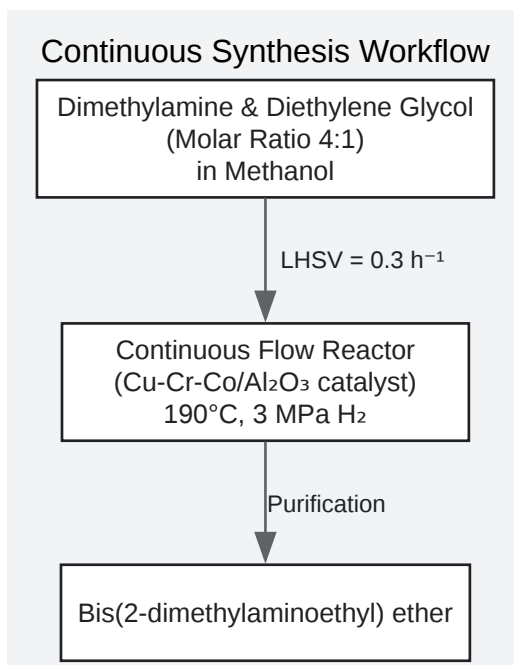
This method involves the chlorination of 2-dimethylaminoethanol followed by an etherification reaction.[4]

Experimental Protocol:

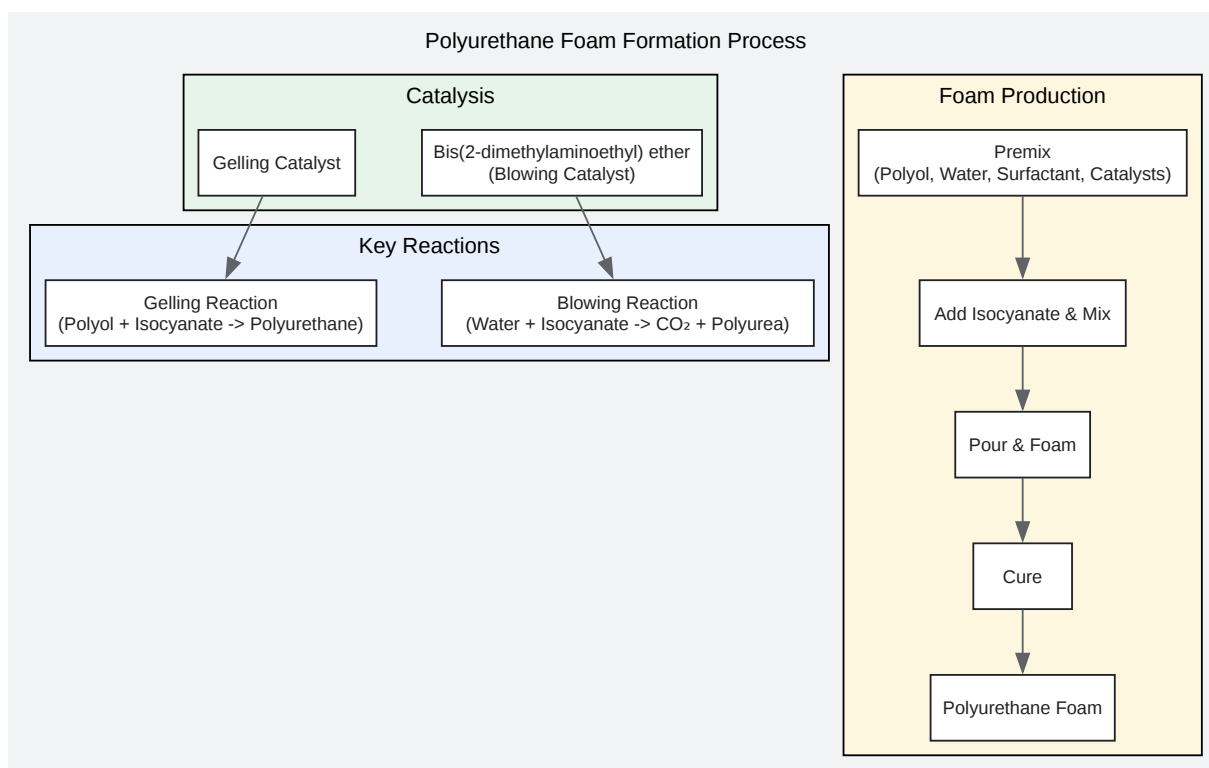
- **Chlorination:** In a three-necked flask, add 66 g (0.55 mol) of thionyl chloride. While maintaining the temperature at 10°C, slowly add 44.5 g (0.5 mol) of 2-dimethylaminoethanol over 30 minutes. After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.
- **Work-up:** Remove the light components (unreacted thionyl chloride, sulfur dioxide, and hydrogen chloride) by rotary evaporation under reduced pressure (10 KPa) at room temperature. The resulting solid is dried at 70°C to a constant weight to yield approximately 70.5 g of 2-dimethylaminoethyl chloride hydrochloride.
- **Formation of Sodium 2-Dimethylaminoethoxide:** In a separate flask, prepare a solution of sodium 2-dimethylaminoethoxide by reacting 2-dimethylaminoethanol with sodium metal.
- **Etherification:** Add the previously prepared 2-dimethylaminoethyl chloride hydrochloride to the sodium 2-dimethylaminoethoxide solution. A catalyst, such as tetrabutylammonium bromide, is added to facilitate the reaction.
- **Purification:** After the reaction is complete, the reaction mixture is filtered. The filtrate is then subjected to vacuum distillation to obtain pure **Bis(2-dimethylaminoethyl) ether**. The product is collected at 69-72°C under 1 kPa pressure.[4]



Continuous Synthesis Workflow



Polyurethane Foam Formation Process



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